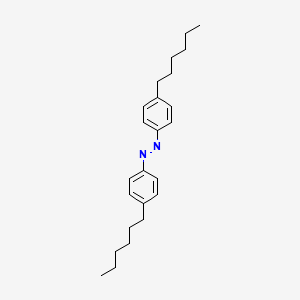

(E)-Bis(4-hexylphenyl)diazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Dihexylazobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. This compound is specifically substituted with hexyl groups at the para positions of each phenyl ring, giving it unique properties and applications. Azobenzenes are well-known for their photochromic properties, which allow them to undergo reversible isomerization between trans and cis forms upon exposure to light.

Preparation Methods

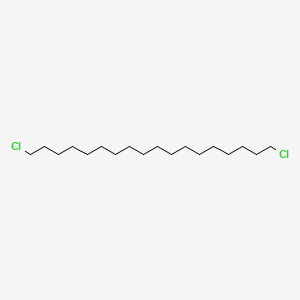

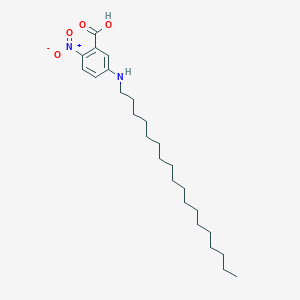

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. The process begins with the formation of a diazonium salt from an aromatic amine, followed by its reaction with an activated aromatic compound. For 4,4’-Dihexylazobenzene, the starting materials are usually 4-hexylaniline and a suitable diazonium salt precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazobenzene can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihexylazobenzene undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form hydrazo compounds or anilines.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of 4,4’-Dihexylazoxybenzene.

Reduction: Formation of 4,4’-Dihexylhydrazobenzene or 4-hexylaniline.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4’-Dihexylazobenzene has a wide range of applications in scientific research due to its unique photochromic properties. Some of the key applications include:

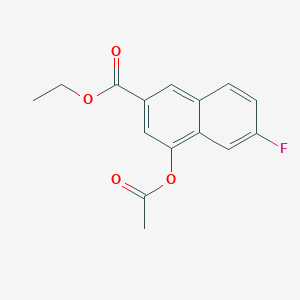

Chemistry: Used as a photoswitchable molecule in the development of light-responsive materials and molecular machines.

Biology: Incorporated into biomolecules such as peptides and nucleic acids to study light-induced conformational changes and their effects on biological activity.

Medicine: Explored for potential use in photopharmacology, where light can be used to control the activity of therapeutic agents.

Industry: Utilized in the production of liquid crystals, dyes, and other materials that require precise control over their optical properties.

Mechanism of Action

The mechanism of action of 4,4’-Dihexylazobenzene is primarily based on its ability to undergo reversible photoisomerization between the trans and cis forms. Upon exposure to ultraviolet or visible light, the trans form is converted to the cis form, resulting in a significant change in the molecular geometry and electronic distribution. This photoisomerization process can be reversed by exposure to light of a different wavelength or by thermal relaxation. The molecular targets and pathways involved in this process depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

- 4,4’-Dipentylazobenzene

- 4,4’-Diheptylazobenzene

- 4,4’-Dioctylazobenzene

- 4,4’-Dinonylazobenzene

Comparison: 4,4’-Dihexylazobenzene is unique among its analogs due to the specific length of its hexyl substituents, which influence its solubility, melting point, and photochromic properties. Compared to shorter or longer alkyl-substituted azobenzenes, 4,4’-Dihexylazobenzene offers a balance between flexibility and stability, making it suitable for a wide range of applications. The choice of alkyl chain length can be tailored to achieve desired properties for specific applications, highlighting the versatility of azobenzene derivatives.

Properties

IUPAC Name |

bis(4-hexylphenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26-24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZPMLFXWHGPQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610891 |

Source

|

| Record name | (E)-Bis(4-hexylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137274-53-4 |

Source

|

| Record name | (E)-Bis(4-hexylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)

![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)

![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)

![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)

![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)